1-butyl-3-iodobicyclo[1.1.1]pentane
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Description
1-butyl-3-iodobicyclo[1.1.1]pentane is a solid compound with low solubility . It is often used as an intermediate in organic synthesis reactions and can be used as a reagent in some laboratory research . The bicyclo[1.1.1]pentane (BCP) unit exhibits special physical and chemical properties and is under scrutiny as a bioisostere in drug molecules .
Synthesis Analysis
The compound can be synthesized through various organic synthesis methods . For instance, methodologies for the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, by Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions have been employed .Molecular Structure Analysis
The molecular formula of this compound is C9H15I, and its molecular weight is 250.12 .Chemical Reactions Analysis
The compound has been used in the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, by Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid compound with low solubility . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Mechanism of Action
Future Directions
Bicyclo[1.1.0]butanes (BCBs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes, with applications including bioconjugation processes . This suggests that 1-butyl-3-iodobicyclo[1.1.1]pentane and similar compounds may have significant potential for future research and applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1-butyl-3-iodobicyclo[1.1.1]pentane can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclopropane", "1-Butanol", "Hydrogen iodide", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate", "Sulfuric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium thiosulfate" ], "Reaction": [ "Step 1: Cyclopropane is reacted with hydrogen iodide in the presence of sulfuric acid to form 1-iodocyclopropane.", "Step 2: 1-Butanol is reacted with sodium hydroxide to form sodium butoxide.", "Step 3: Sodium butoxide is reacted with 1-iodocyclopropane to form 1-butylcyclopropane.", "Step 4: 1-Butylcyclopropane is reacted with sodium bicarbonate and copper(I) iodide to form 1-butyl-1-cyclopropyl iodide.", "Step 5: 1-Butyl-1-cyclopropyl iodide is reacted with sodium nitrite and hydrochloric acid to form 1-butyl-1-cyclopropyl nitrite.", "Step 6: 1-Butyl-1-cyclopropyl nitrite is reacted with sodium thiosulfate to form 1-butyl-3-iodobicyclo[1.1.1]pentane." ] } | |
CAS No. |
127321-09-9 |
Molecular Formula |
C9H15I |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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